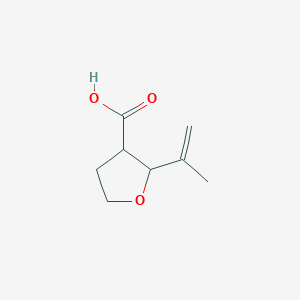
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis is an organic compound with the molecular formula C8H12O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound is characterized by the presence of a carboxylic acid group and a prop-1-en-2-yl substituent, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis typically involves the reaction of oxolane derivatives with prop-1-en-2-yl reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The prop-1-en-2-yl group may also interact with hydrophobic regions of biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
- 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
- N-(Prop-2-en-1-yl)acetamide
- N-(prop-2-en-1-yl)oxolane-2-carboxamide
Uniqueness
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cis configuration and the presence of both a carboxylic acid group and a prop-1-en-2-yl substituent make it particularly versatile in various chemical reactions and applications.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-prop-1-en-2-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10) |
InChI 键 |
RJHZCJXTRNHKPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1C(CCO1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


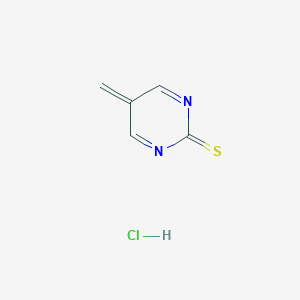
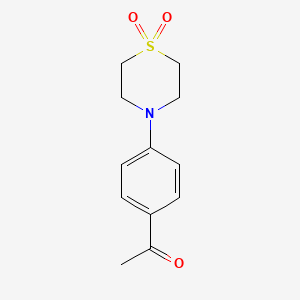
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
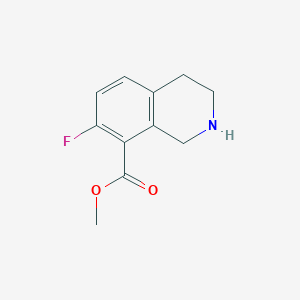
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

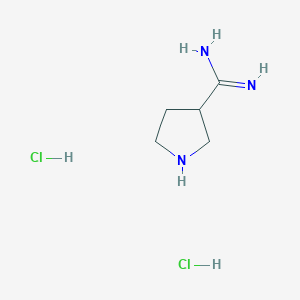

![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
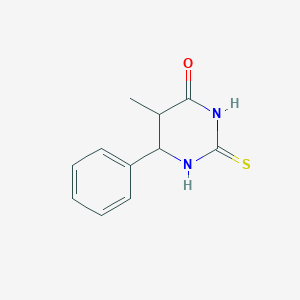
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
